molecular formula C14H9ClF5NO2S B14858189 [3-[2-(4-Chlorophenyl)ethenyl]-4-nitrophenyl]-pentafluoro-lambda6-sulfane

[3-[2-(4-Chlorophenyl)ethenyl]-4-nitrophenyl]-pentafluoro-lambda6-sulfane

Cat. No.: B14858189
M. Wt: 385.7 g/mol
InChI Key: YALIWCLVCQJNTF-UHFFFAOYSA-N
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Description

[3-[2-(4-Chlorophenyl)ethenyl]-4-nitrophenyl]-pentafluoro-lambda6-sulfane is a complex organic compound characterized by its unique structural features, including a chlorophenyl group, a nitrophenyl group, and a pentafluoro-lambda6-sulfane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-[2-(4-Chlorophenyl)ethenyl]-4-nitrophenyl]-pentafluoro-lambda6-sulfane typically involves multi-step organic reactions. One common approach is the condensation of 4-chlorobenzaldehyde with 4-nitrobenzaldehyde in the presence of a base to form the intermediate [2-(4-Chlorophenyl)ethenyl]-4-nitrobenzene. This intermediate is then subjected to fluorination using pentafluorosulfur reagents under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

[3-[2-(4-Chlorophenyl)ethenyl]-4-nitrophenyl]-pentafluoro-lambda6-sulfane undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form corresponding nitro derivatives.

    Reduction: The nitrophenyl group can be reduced to an amino group under hydrogenation conditions.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used for reduction.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) can be used for substitution reactions.

Major Products Formed

    Oxidation: Nitro derivatives of the compound.

    Reduction: Amino derivatives of the compound.

    Substitution: Substituted chlorophenyl derivatives.

Scientific Research Applications

[3-[2-(4-Chlorophenyl)ethenyl]-4-nitrophenyl]-pentafluoro-lambda6-sulfane has several scientific research applications:

Mechanism of Action

The mechanism of action of [3-[2-(4-Chlorophenyl)ethenyl]-4-nitrophenyl]-pentafluoro-lambda6-sulfane involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The nitrophenyl group is particularly important for its biological activity, as it can participate in redox reactions and interact with cellular components .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[3-[2-(4-Chlorophenyl)ethenyl]-4-nitrophenyl]-pentafluoro-lambda6-sulfane is unique due to its pentafluoro-lambda6-sulfane group, which imparts distinct chemical and physical properties, such as increased stability and reactivity compared to similar compounds.

Properties

IUPAC Name

[3-[2-(4-chlorophenyl)ethenyl]-4-nitrophenyl]-pentafluoro-λ6-sulfane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9ClF5NO2S/c15-12-5-2-10(3-6-12)1-4-11-9-13(24(16,17,18,19)20)7-8-14(11)21(22)23/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YALIWCLVCQJNTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=CC2=C(C=CC(=C2)S(F)(F)(F)(F)F)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9ClF5NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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